![molecular formula C18H31NaO2 B3044307 9,12-Octadecadienoic acid, sodium salt, (E,E)- CAS No. 57431-47-7](/img/structure/B3044307.png)
9,12-Octadecadienoic acid, sodium salt, (E,E)-
Overview
Description
9,12-Octadecadienoic acid, sodium salt, (E,E)-, also known as Sodium linolelaidate , is an omega-6 polyunsaturated fatty acid . It is a metabolite and an essential fatty acid in mammalian nutrition, used in the biosynthesis of prostaglandins and cell membranes .
Molecular Structure Analysis
The molecular formula of 9,12-Octadecadienoic acid, sodium salt, (E,E)- is C18H31NaO2 . It contains a trans double bond at the C9 position . The exact mass is 302.22217451 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,12-Octadecadienoic acid, sodium salt, (E,E)- include a molecular weight of 302.4 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, and rotatable bond count of 14 . The topological polar surface area is 40.1 Ų .Scientific Research Applications
Inflammation and Metabolic Syndrome
9,12-Octadecadienoic acid, a derivative of Linoleic acid (LA), plays a significant role in inflammation associated with metabolic syndrome and cancer. The oxidised derivatives of LA, including hydroxyoctadecadienoic acids and other compounds, regulate inflammatory processes relevant to metabolic syndrome and atherogenesis. These derivatives influence various bodily functions, from altering airway and vascular smooth muscles to affecting pain sensitivity and endogenous steroid hormone regulation, which are pivotal in managing metabolic syndrome-related inflammation (Vangaveti, Jansen, Kennedy, & Malabu, 2016).
Anti-Inflammatory Mechanisms
Conjugated linoleic acid (CLA), composed of various isomers including 9,12-Octadecadienoic acid, exhibits anti-inflammatory properties. Research has highlighted its role in reducing inflammation, particularly in experimental models of inflammatory bowel disease, by modulating the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs). This insight suggests potential therapeutic applications of CLA and its derivatives in managing enteric inflammatory disorders (Bassaganya-Riera, Hontecillas, & Beitz, 2002).
Health Benefits and Mechanisms
The diverse health benefits of CLA, which include anticarcinogenic, antidiabetic, antilipogenic, and antiatherosclerotic effects, are well-documented. Although the exact mechanisms of action remain to be fully understood, the potential of CLA in enhancing immune function and bone modeling, alongside its roles in lipid metabolism and inflammation regulation, underscores its significance in health and disease management (Khanal, 2004).
Electrolytes in Energy Storage
Sodium salts, including 9,12-Octadecadienoic acid, sodium salt, are being explored for their application in energy storage systems, particularly in sodium-ion batteries. These batteries are considered for large-scale electric energy storage due to the abundance of sodium resources and their cost-effectiveness. Research focuses on developing high-performance electrolytes that exhibit good ionic conductivity and electrochemical stability, crucial for the viability of sodium-ion batteries in energy storage applications (Pan, Hu, & Chen, 2013).
properties
IUPAC Name |
sodium;(9E,12E)-octadeca-9,12-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6+,10-9+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPBVHPKMJYUEO-JRYFSKGNSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,12-Octadecadienoic acid, sodium salt, (E,E)- | |
CAS RN |
57431-47-7 | |
Record name | 9,12-Octadecadienoic acid, sodium salt, (E,E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057431477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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